

Biochemical and Cellular Potency Profile

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Compound Focus: **UNC2881**

Cat. No.: S547975

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The table below summarizes key quantitative data for **UNC2881** and relevant comparator inhibitors, illustrating its potency and selectivity.

Inhibitor	Mer IC ₅₀ (nM)	Axl IC ₅₀ (nM)	Tyro3 IC ₅₀ (nM)	Selectivity (Mer vs. Axl/Tyro3)	Primary Application Focus
UNC2881	4.3 - 22 [1] [2] [3]	360 [1]	250 [1]	>55-fold [2]	Pathologic thrombosis [1] [4]
UNC569	~6.2 [4]	Information Missing	Information Missing	Low selectivity for Mer [4]	Early research tool [4]
UNC1062	Information Missing	Information Missing	Information Missing	Information Missing	Not suitable for <i>in vivo</i> study [4]
UNC2025	0.16 (K _i); 2.7 (Cellular) [5]	122 (Cellular) [5]	Information Missing	>45-fold (vs. Axl) [5]	Leukemia, solid tumors [5]

Detailed Experimental Data & Protocols

To ensure experimental reproducibility, here are the methodologies from key studies validating **UNC2881**.

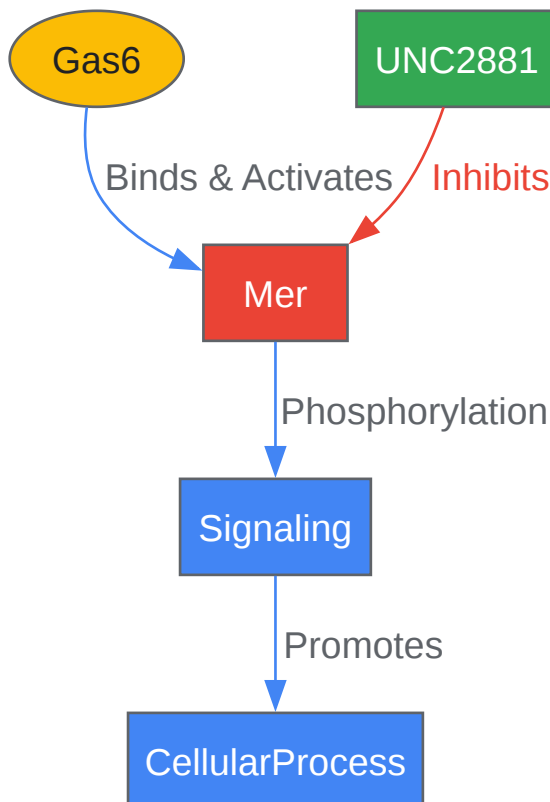
- Mer Kinase Phosphorylation Assay:** 697 B-ALL cells were treated with **UNC2881** for 1 hour. Cell lysates were analyzed by **Western blot** to detect steady-state Mer phosphorylation levels. The IC₅₀

value of **22 nM** was calculated from the dose-dependent reduction in phospho-tyrosine signals [1] [3].

- **Chimeric Receptor Activation Assay: Mouse 32D cells** expressing a chimeric EGFR-MerTK protein were pre-treated with **UNC2881** for 1 hour, followed by stimulation with **EGF ligand (100 ng/mL) for 15 minutes**. Inhibition of EGF-induced phosphorylation of the chimeric receptor was confirmed via Western blot, demonstrating **UNC2881's** ability to block Mer activation in a cellular context [1] [4].
- **Platelet Aggregation Assay: Human platelet-rich plasma** was stimulated with **fibrillar type I equine collagen**. **UNC2881** at **3 μ M** was shown to suppress platelet aggregation by more than 25%, indicating its functional effect on a key process in thrombosis [1].
- **In Vivo Pharmacokinetics (PK):** A single **3 mg/kg oral dose** was administered to mice. Plasma concentrations were measured over time, revealing a terminal half-life of **0.80 hours** and an oral bioavailability of **14%** [1].

Mer Kinase Signaling and Inhibitor Mechanism

The following diagram illustrates the Mer signaling pathway and the mechanism by which **UNC2881** exerts its inhibitory effects, providing context for the experimental data.



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Interpretation of Key Findings

- **High Selectivity Advantage:** **UNC2881**'s **>55-fold selectivity** for Mer over Axl and Tyro3 is a key differentiator from earlier inhibitors like UNC569, making it a superior tool for establishing Mer-specific biology [4] [2].
- **Therapeutic Potential for Thrombosis:** Functional data showing inhibition of **collagen-induced platelet aggregation** supports its potential as an antithrombotic agent [1]. This is particularly promising because Mer knockout mice are protected from thrombosis without increased spontaneous bleeding, suggesting that an inhibitor like **UNC2881** could offer a better safety profile than existing therapies [4].
- **Pharmacokinetic Profile:** While its oral bioavailability is moderate (14%), the PK properties were sufficient for use as a research tool in proof-of-concept animal studies [1].

Comparative Context with Other Inhibitors

- **UNC2881 vs. Earlier Generations:** **UNC2881** was developed to overcome the limitations of its predecessors. **UNC569** showed low selectivity for Mer, while **UNC1062** had poor solubility and PK properties, making it unsuitable for *in vivo* studies [4].
- **UNC2881 vs. UNC2025:** **UNC2025** is a later, clinically advanced inhibitor with higher potency (sub-nanomolar Ki) and excellent oral bioavailability (100%). Its primary research focus is oncology, particularly leukemia [5]. This contrasts with **UNC2881**'s primary application in thrombosis research, highlighting how different inhibitors can be optimized for distinct therapeutic goals.

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